molecular formula C29H17ClN7Na3O11S3 B1607113 Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 23422-12-0

Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B1607113
CAS No.: 23422-12-0
M. Wt: 840.1 g/mol
InChI Key: ROHGQIQUQCTSOK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This anthraquinone-derived compound features a central 9,10-dihydro-9,10-dioxoanthracene core substituted with three sulphonate groups (at positions 2, 3, and 4) and a triazine ring linked via amino groups. The triazine moiety is further substituted with a 4-chloro group and a 3-sulphonatoanilino group, enhancing its solubility and reactivity . Its trisodium salt form ensures high water solubility, making it suitable for applications in dyeing, catalysis, or pharmaceuticals.

Properties

IUPAC Name

trisodium;1-amino-4-[3-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHGQIQUQCTSOK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17ClN7Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16823-51-1 (Parent)
Record name EINECS 245-651-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90889684
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23422-12-0
Record name EINECS 245-651-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and data tables.

This compound is characterized by a complex structure involving multiple functional groups, which contribute to its biological activity. Its chemical formula can be broken down as follows:

  • Trisodium salt : Indicates the presence of three sodium ions.
  • Amino groups : Contribute to interactions with biological molecules.
  • Sulfonate groups : Enhance solubility and ionic interactions.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the effectiveness of trisodium phosphate (TSP), a related compound, against various bacterial strains. The results indicated:

TreatmentBacterial StrainLog Reduction
TSPListeria monocytogenes0.87
TSPStaphylococcus aureus0.96
TSPEscherichia coli1.28

These findings suggest that TSP can effectively reduce microbial populations in food products, indicating potential applications in food safety and preservation .

The mechanism by which trisodium compounds exert their antimicrobial effects is primarily through disruption of bacterial cell membranes. This action leads to leakage of cellular contents and ultimately cell death. Specifically:

  • Alkaline Nature : The alkaline pH produced by trisodium salts can affect microbial viability.
  • Cell Membrane Disruption : Interaction with phospholipids in the bacterial membrane enhances permeability.

Cytotoxicity and Safety Profile

While trisodium compounds demonstrate antimicrobial activity, their safety profile is also crucial for their application. Studies indicate that at non-irritating concentrations, these compounds do not pose significant systemic health risks. For instance:

  • Acute Toxicity : TSP has a median lethal dose (LD50) greater than 2000 mg/kg in animal studies, indicating low acute toxicity .
  • Chronic Effects : Regular exposure at recommended levels does not lead to carcinogenic or reproductive toxicity concerns .

Food Safety Applications

In a practical application within the food industry, TSP was used as a treatment for beef carcasses to reduce microbial contamination. A study reported reductions of pathogens such as Salmonella Typhimurium and E. coli O157:H7 ranging from 0.8–1.2 log units when treated with an 8–12% TSP solution at elevated temperatures . This highlights the compound's efficacy in enhancing food safety protocols.

Environmental Considerations

The environmental impact of using trisodium compounds must also be considered. Their use in industrial applications can contribute to nutrient loading in aquatic systems, potentially leading to eutrophication. Therefore, careful management of effluent containing these compounds is necessary .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of anthraquinone-sulphonates with triazine or aromatic amine substituents. Key analogues include:

Compound Name Substituents CAS Number Key Differences
Disodium 1-amino-4-[[2-[[[4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]methyl]-4-methyl-6-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate 2-methoxyethoxy on triazine; methyl group on phenyl ring 75198-92-4 Reduced polarity due to methyl and methoxyethoxy groups; lower solubility
Sodium 1-amino-4-[(4-chloro-3-sulphophenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate Chloro and sulphonate groups directly on phenyl ring (no triazine) 59969-87-8 Simpler structure; lacks triazine-mediated reactivity
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(o-sulphonatophenyl)azo]naphthalene-2-sulphonate Azo group and hydroxy substituent on naphthalene core 29779-17-7 Azo linkage enhances light absorption; suited for dyes
Disodium 1-amino-9,10-dihydro-4-(4-methylsulphonatoanilino)-9,10-dioxoanthracene-2-sulphonate Methylsulphonatoanilino substituent 85188-26-7 Reduced steric hindrance; higher thermal stability

Physicochemical Properties

  • Solubility : The trisodium form of the target compound exhibits superior aqueous solubility (>500 mg/mL at 25°C) compared to disodium analogues (e.g., 75198-92-4: ~300 mg/mL) due to its additional sulphonate group .
  • Stability : The 4-chloro substituent on the triazine ring enhances resistance to hydrolysis, whereas methoxyethoxy or methyl groups (e.g., 75198-92-4) reduce stability in acidic conditions .
  • Reactivity: The triazine-linked anilino group facilitates nucleophilic substitution reactions, a feature absent in phenylamine-substituted analogues like 59969-87-8 .

Functional and Application Differences

  • Dyeing Applications : Compounds with azo groups (e.g., 29779-17-7) show stronger absorption in the visible spectrum, making them superior for textile dyes, whereas the target compound’s triazine group enables covalent bonding to cellulose fibers .

Research Findings and Limitations

  • QSAR Predictions : Structural similarity to disodium salts (e.g., 75198-92-4) predicts analogous hazards, but empirical testing is required to confirm toxicity profiles .
  • Synthesis Challenges: The trisodium compound’s multiple sulphonate groups complicate purification compared to mono- or disulphonated derivatives .

Preparation Methods

Step 1: Synthesis of Chlorotriazine Intermediate

Cyanuric chloride reacts with 3-aminobenzenesulfonic acid to form a mono-substituted triazine derivative:
$$
\text{Cyanuric chloride} + \text{3-aminobenzenesulfonic acid} \rightarrow \text{4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-amine} + \text{HCl}
$$
Conditions: Controlled temperature (0–5°C), aqueous medium, pH 4–5.

Step 2: Coupling with Anthraquinone Intermediate

The chlorotriazine intermediate undergoes nucleophilic substitution with 1-amino-4-(3-amino-4-sulphonatoanilino)anthraquinone-2-sulphonic acid:
$$
\text{Chlorotriazine intermediate} + \text{Anthraquinone derivative} \rightarrow \text{Condensed product} + \text{HCl}
$$
Conditions: Elevated temperature (40–60°C), neutral to slightly alkaline pH.

Step 3: Neutralization

The final product is converted to the trisodium salt via treatment with sodium hydroxide:
$$
\text{Acid form} + 3\text{NaOH} \rightarrow \text{Trisodium salt} + 3\text{H}_2\text{O}
$$

Key Reaction Parameters

Parameter Value/Range Purpose
Temperature (Step 1) 0–5°C Prevent over-reaction of cyanuric chloride
pH (Step 1) 4–5 Optimize amine-triazine coupling
Reaction Time (Step 2) 4–6 hours Ensure complete substitution
Solvent System Water/Ethanol mixture Enhance solubility of intermediates

Analytical Characterization

Post-synthesis validation includes:

Industrial-Scale Considerations

  • Cost Efficiency : Use of excess cyanuric chloride to drive reaction completion.
  • Waste Management : HCl neutralization and sulfonate recovery to meet environmental regulations.

Challenges and Optimizations

  • Byproduct Formation : Competing reactions at higher temperatures may produce disubstituted triazines. Mitigated via strict temperature control.
  • Solubility Issues : Sodium sulfonate groups ensure water solubility, critical for textile applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, and what are the key challenges in achieving regioselective sulfonation?

  • Methodological Answer : Synthesis typically involves sequential substitution reactions on the 1,3,5-triazine core, followed by sulfonation and anthraquinone coupling. A critical challenge is controlling the regioselectivity of sulfonate group attachment, which can be addressed using protecting-group strategies (e.g., temporary blocking of reactive amine sites) . Optimization of pH and temperature during sulfonation steps minimizes byproducts, as excess sulfonating agents (e.g., chlorosulfonic acid) can lead to over-sulfonation .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns on the triazine and anthraquinone moieties. Aromatic proton signals in the δ 7.5–8.5 ppm range validate anthracene integration .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M–3Na]3^{3-} ion for C28_{28}H24_{24}ClN7_7O10_{10}S3_3) .
  • Ion Chromatography : Quantifies residual sulfate/sulfonate impurities, critical for ensuring stoichiometric sodium counterion ratios .

Q. How can researchers assess the compound’s solubility and stability in aqueous solutions under varying pH and temperature conditions?

  • Methodological Answer : Conduct systematic stability studies using:

  • UV-Vis Spectroscopy : Monitor absorbance changes at λmax_{max} (e.g., 450–500 nm for anthraquinone derivatives) to detect degradation products .
  • Dynamic Light Scattering (DLS) : Evaluate colloidal stability in buffered solutions (pH 2–12) to identify aggregation thresholds .
  • HPLC with Photodiode Array Detection : Track decomposition kinetics under accelerated thermal stress (40–80°C) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported photochemical stability data for anthraquinone-sulfonate derivatives, particularly regarding reactive oxygen species (ROS) generation?

  • Methodological Answer : Discrepancies often arise from differences in experimental design:

  • Light Source Calibration : Use standardized irradiance (e.g., 1 Sun AM 1.5G spectrum) to ensure reproducibility .
  • ROS Quantification : Compare electron paramagnetic resonance (EPR) for hydroxyl radical detection versus fluorometric assays (e.g., Singlet Oxygen Sensor Green®), which may vary in sensitivity .
  • Matrix Effects : Account for solvent polarity and dissolved oxygen levels, which influence excited-state lifetimes .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as DNA topoisomerases or kinase enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model ligand-protein binding dynamics, focusing on sulfonate group hydration shells and electrostatic interactions .
  • Docking Studies (AutoDock Vina) : Screen against PDB structures (e.g., 1T8I for topoisomerase II) to identify potential binding pockets. Triazine and anthraquinone motifs may intercalate or act as allosteric inhibitors .
  • QM/MM Calculations : Evaluate charge transfer mechanisms during redox reactions, relevant to photodynamic therapy applications .

Q. What experimental approaches optimize the compound’s application in dye-sensitized solar cells (DSSCs), given its dual roles as a photosensitizer and charge transporter?

  • Methodological Answer :

  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge recombination rates at TiO2_2 interfaces. Anthraquinone’s electron-withdrawing groups enhance electron injection efficiency .
  • Incident Photon-to-Current Efficiency (IPCE) : Correlate absorption spectra (300–600 nm) with photocurrent generation. Sulfonate groups improve aqueous compatibility but may require co-adsorbers (e.g., chenodeoxycholic acid) to prevent dye aggregation .
  • Transient Absorption Spectroscopy : Resolve excited-state dynamics (e.g., triplet-triplet annihilation) to refine device architecture .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s fluorescence quantum yield (ΦF_F) in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions often stem from solvent-specific quenching mechanisms:

  • Solvent Rigidity : In viscous solvents (e.g., glycerol), restricted molecular motion reduces non-radiative decay, increasing ΦF_F. Use cryogenic measurements to isolate environmental effects .
  • Protonation State : Sulfonate groups’ pKa (~1.5) ensures deprotonation in most solvents, but residual acidity in nonpolar media (e.g., dichloromethane) may quench fluorescence. Confirm pH via 1^1H NMR of solvent mixtures .
  • Inner Filter Effect Correction : Apply mathematical corrections (e.g., Lakowicz method) when absorbance > 0.1 at excitation/emission wavelengths .

Methodological Best Practices

  • Synthesis Reproducibility : Document reaction stoichiometry (e.g., triazine:anthraquinone molar ratio ≥ 1:1.2) and purification protocols (e.g., dialysis for sodium salt isolation) .
  • Data Validation : Cross-reference computational predictions with experimental assays (e.g., compare docking scores with IC50_{50} values from kinase inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Reactant of Route 2
Reactant of Route 2
Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.